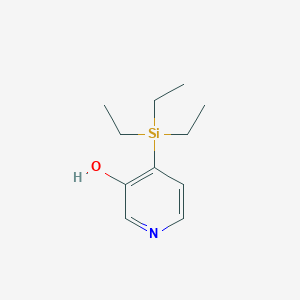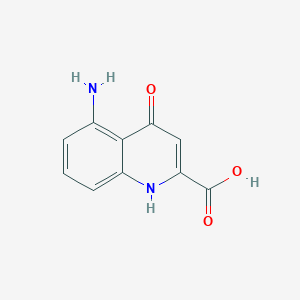
5-Amino-4-hydroxyquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-hydroxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-hydroxyquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with suitable reagents under specific conditions . Another method includes the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practical aspects of the synthesis .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods aim to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4-hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dilute hydrochloric acid, potassium hydroxide, and sodium hydroxide. These reagents facilitate the formation of quinoline-4-carboxylic acid derivatives under specific conditions .
Major Products Formed: The major products formed from the reactions of this compound include various quinoline derivatives with potential biological and pharmaceutical activities .
Scientific Research Applications
5-Amino-4-hydroxyquinoline-2-carboxylic acid has a wide range of scientific research applications. It is used in the synthesis of bioactive chalcone derivatives, which have pharmacological activities . Additionally, quinoline derivatives are known for their anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial properties . These compounds are also used in the development of drugs for various diseases, including cancer and Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 5-Amino-4-hydroxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of 2-oxoglutarate-dependent oxygenases, which are involved in various biological processes . This inhibition can lead to the modulation of epigenetic processes and the regulation of gene expression .
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-amino-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-5-2-1-3-6-9(5)8(13)4-7(12-6)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15) |
InChI Key |
YDNCBFOCOUQJFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=CC2=O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


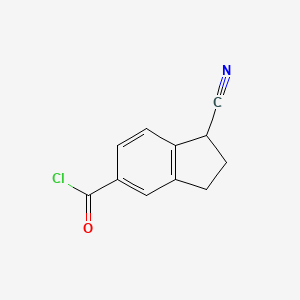

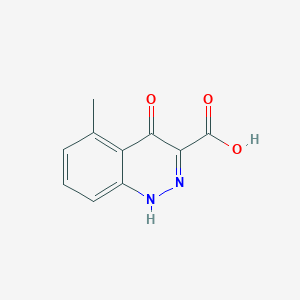
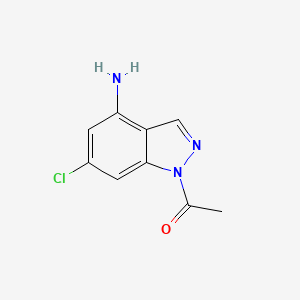


![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)
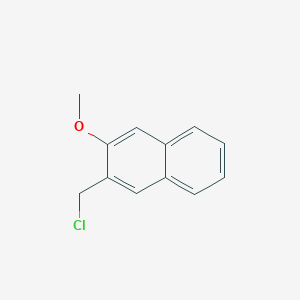
![3-Cyclobutyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11894170.png)

![6-Ethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B11894196.png)


